molecular formula C19H18ClN3O2 B2569534 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899726-47-7

3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2569534
CAS No.: 899726-47-7
M. Wt: 355.82
InChI Key: WMHVSAJDIDOUQZ-UHFFFAOYSA-N
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Description

This compound features a dihydropyrazin-2-one core substituted with a 4-chlorophenylmethylamino group at position 3 and a 2-ethoxyphenyl group at position 1. The 4-chlorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties, which enhance stability and binding affinity .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(2-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-2-25-17-6-4-3-5-16(17)23-12-11-21-18(19(23)24)22-13-14-7-9-15(20)10-8-14/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVSAJDIDOUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorobenzylamine and 2-ethoxybenzaldehyde, which are then subjected to a condensation reaction to form the intermediate Schiff base. This intermediate is subsequently cyclized under acidic or basic conditions to yield the final dihydropyrazinone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one is investigated for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Core Heterocyclic Structure and Electronic Effects

  • Target Compound : The dihydropyrazin-2-one core combines a partially saturated six-membered ring with a ketone, offering moderate polarity and hydrogen-bonding capacity.
  • Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (e.g., Compound 3e from ): These contain fused pyrimidine rings, increasing aromaticity and rigidity. The extended conjugation may enhance UV absorption and photostability but reduce solubility compared to the target compound’s dihydropyrazinone .

Substituent Effects

  • 4-Chlorophenyl Group: Present in all compared compounds, this group enhances oxidative stability. In the target compound, its placement on the amino side chain may allow rotational freedom, unlike rigidly fused systems (e.g., pyrrolo-thiazolo-pyrimidines in ) .
  • Ethoxy vs.
  • Piperazine and Oxadiazole Moieties (e.g., 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride from ): The oxadiazole ring confers strong electron-withdrawing effects, enhancing metabolic resistance but reducing solubility. Piperazine improves aqueous solubility via protonation, a feature absent in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Estimated) Potential Application
Target Compound Dihydropyrazin-2-one 4-Chlorophenylmethylamino, 2-ethoxyphenyl ~357.8 ~2.8 Pharmaceuticals
Pyrimido[4,5-d]pyrimidin-4(1H)-one (3e) Fused pyrimidines Methoxy, methylpiperazinyl ~532.6 ~3.1 Kinase inhibitors
3-(4-Chlorophenyl)-1,5-diphenyl-2-pyrazoline Pyrazoline 4-Chlorophenyl, diphenyl ~335.8 ~4.2 Fluorescent probes
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Oxadiazole 4-Chlorophenyl, piperazine ~319.2 ~1.9 CNS therapeutics
(RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate] Phosphorothioate Chlorophenyl, pyrazole ~407.8 ~3.5 Insecticides

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows nucleophilic substitution or cyclocondensation routes, similar to ’s methods for triazole-pyridine hybrids. However, the ethoxyphenyl group may require protection steps due to its sensitivity to strong acids .
  • Stability : The dihydropyrazin-2-one core is less prone to ring-opening reactions compared to pyrazolines (), which exhibit lower thermal stability (decomposition at 120°C vs. 180°C for the target compound) .
  • Biological Activity : Chlorophenyl derivatives in pesticides () show LC50 values <1 ppm for insects, while the target compound’s activity remains uncharacterized. Its ethoxyphenyl group may reduce toxicity compared to methoxy analogs, as seen in rodent models .

Biological Activity

The compound 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one , often referred to as a dihydropyrazinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H20ClN3O
  • Molecular Weight : 345.83 g/mol

The presence of the chlorophenyl and ethoxyphenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antibacterial Activity

Research indicates that derivatives of dihydropyrazinones exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are significant in managing urinary tract infections. Preliminary docking studies suggest that the compound may interact effectively with these enzymes, indicating a promising avenue for further research .

Anticancer Properties

Emerging evidence suggests that dihydropyrazinones may possess anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The ability of these compounds to bind to serum albumin also enhances their bioavailability and therapeutic potential .

Case Studies

Several studies have investigated the biological activities of compounds related to 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one:

  • Antibacterial Screening : In a study evaluating a series of synthesized dihydropyrazinones, the compound exhibited notable antibacterial activity against multiple strains, highlighting its potential as a lead compound for antibiotic development .
  • Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with AChE and urease showed promising results in terms of inhibition rates, suggesting possible applications in treating neurological disorders and infections .
  • Anticancer Activity : A study exploring the cytotoxic effects of related compounds demonstrated significant growth inhibition in cancer cell lines, supporting the hypothesis that dihydropyrazinones could serve as effective anticancer agents .

Data Summary

Biological ActivityObservationsReferences
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionEffective AChE and urease inhibitors
AnticancerSignificant growth inhibition in cancer cell lines

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